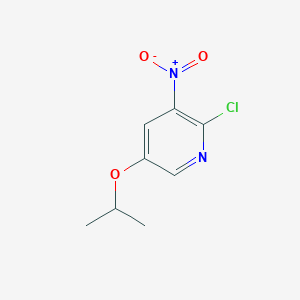

2-Chloro-5-isopropoxy-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitro-5-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-5(2)14-6-3-7(11(12)13)8(9)10-4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCWKLSNYIAQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-5-isopropoxy-3-nitropyridine CAS 1935294-81-7 properties

An In-depth Technical Guide to 2-Chloro-5-isopropoxy-3-nitropyridine (CAS 1935294-81-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Scaffold

2-Chloro-5-isopropoxy-3-nitropyridine is a substituted pyridine derivative that serves as a highly functionalized building block in modern organic synthesis. Its unique arrangement of a chloro leaving group, an electron-withdrawing nitro group, and an isopropoxy moiety on a pyridine core makes it a reagent of significant interest for constructing complex molecular architectures. The pyridine ring, an essential motif in numerous pharmaceuticals, is rendered electron-deficient by the potent nitro group at the 3-position. This electronic feature critically activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr), which is the cornerstone of this molecule's utility. This guide provides a comprehensive overview of its properties, reactivity, and strategic applications, offering field-proven insights for its effective use in research and development.

Part 1: Core Physicochemical and Computational Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in experimental design. The data for 2-Chloro-5-isopropoxy-3-nitropyridine, summarized below, has been aggregated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1935294-81-7 | [1] |

| Molecular Formula | C₈H₉ClN₂O₃ | [1] |

| Molecular Weight | 216.62 g/mol | [1] |

| Purity | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 65.26 Ų | [1] |

| LogP | 2.43 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Part 2: Synthesis and Reactivity Profile

Proposed Synthetic Workflow

While specific literature detailing the synthesis of CAS 1935294-81-7 is not publicly prevalent, a logical and efficient synthetic route can be devised based on established pyridine chemistry. The most direct approach involves the nucleophilic aromatic substitution of a di-halogenated precursor with sodium isopropoxide. The regioselectivity of this reaction is dictated by the electronic environment of the pyridine ring.

Caption: Proposed workflow for the synthesis of 2-Chloro-5-isopropoxy-3-nitropyridine.

Experimental Protocol: Synthesis via SNAr

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous isopropanol.

-

Alkoxide Formation: To the isopropanol, add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the complete formation of sodium isopropoxide.

-

Nucleophilic Addition: Dissolve 2,3-dichloro-5-nitropyridine in anhydrous THF and add it dropwise to the sodium isopropoxide solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Quenching and Extraction: Carefully quench the reaction by pouring it into a cold saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the final product.

Core Reactivity: A Tale of Two Functional Groups

The reactivity of this molecule is dominated by two key features: the activated chlorine at the C2 position and the nitro group at the C3 position.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group is an excellent leaving group, and its position is highly activated by the strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen. This makes the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, thiols, alkoxides), providing a powerful method for introducing molecular diversity.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂, Pd/C; or SnCl₂). This unmasks a new nucleophilic site, the aniline derivative, which can be used for subsequent functionalization, such as amide bond formation, sulfonylation, or diazotization reactions.

Caption: Key reactivity pathways for 2-Chloro-5-isopropoxy-3-nitropyridine.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

Substituted nitropyridines are privileged scaffolds in medicinal chemistry due to their ability to act as versatile intermediates.[2] The incorporation of chlorine into pharmaceuticals is a well-established strategy to modulate potency, selectivity, and pharmacokinetic properties.[3]

-

Scaffold for Kinase Inhibitors: The 2-aminopyridine motif is a common feature in many kinase inhibitors. This compound is an ideal precursor for such molecules. An SNAr reaction with a primary amine, followed by reduction of the nitro group, yields a 2,3-diaminopyridine derivative ready for further elaboration. Similar 2-chloro-3-nitropyridine scaffolds have been used in the synthesis of inhibitors for Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[2]

-

Synthesis of Bioactive Agents: The core structure is found in intermediates used to develop novel insecticides and herbicides. The SNAr reaction allows for the introduction of various pharmacophores to screen for biological activity.[2]

-

Prodrug Strategies: The functional handles on this molecule could potentially be used in prodrug design, a strategy to improve the physicochemical or pharmacokinetic properties of a lead compound.[4]

Part 4: Safety, Handling, and Storage Protocols

As a senior scientist, ensuring a culture of safety is paramount. While specific toxicity data for this exact compound is limited, data from the closely related 2-chloro-5-nitropyridine provides a strong basis for establishing handling protocols.

GHS Hazard Classification (Inferred)

| Hazard | Classification | Precautionary Statements | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [5][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | [5][6] |

| Acute Toxicity, Oral (Harmful) | Category 4 | H302: Harmful if swallowed. | [6] |

| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation. | [6] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile rubber gloves (minimum 0.11 mm thickness) for full contact.[6]

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][6]

-

Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[5][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[6]

-

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

A storage temperature of 4°C is recommended for long-term stability.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Part 5: Quality Control and Experimental Troubleshooting

Maintaining the integrity of starting materials is crucial for reproducible results. The primary risks associated with this compound are hydrolysis and contamination with starting materials or isomeric byproducts.

Analytical Detection of Impurities

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the most effective technique for separating the main compound from more polar impurities, such as the hydrolysis product (2-hydroxy-5-isopropoxy-3-nitropyridine).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

Troubleshooting Guide

| Problem Observed | Potential Cause | Recommended Solution |

| Low yield in SNAr reaction | Incomplete reaction; moisture leading to hydrolysis of the starting material. | Ensure all reagents and solvents are anhydrous. Monitor the reaction by TLC/HPLC to confirm completion. Consider a slight increase in temperature or reaction time. |

| Presence of a polar byproduct | Hydrolysis of the C-Cl bond by trace water. | Perform the reaction under a strictly inert atmosphere (N₂ or Ar). Purify the final product using column chromatography to separate the more polar hydroxy-byproduct.[7] |

| Multiple spots on TLC after reaction | Isomer formation during synthesis; reaction with solvent or other nucleophilic impurities. | Use highly pure starting materials. Select a non-nucleophilic solvent for reactions. If isomers are present, attempt purification by fractional crystallization or preparative chromatography.[7] |

Conclusion

2-Chloro-5-isopropoxy-3-nitropyridine (CAS 1935294-81-7) is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, centered on nucleophilic aromatic substitution at the C2 position and reduction of the C3 nitro group, offers a reliable and versatile platform for the synthesis of complex, biologically active molecules. By understanding its physicochemical properties, adhering to strict safety protocols, and employing robust quality control measures, researchers can effectively leverage this compound to accelerate their discovery programs.

References

-

PubChem. 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-3-nitropyridine. National Center for Biotechnology Information. [Link]

-

NIST. 2-Chloro-5-nitropyridine. NIST WebBook. [Link]

-

EPA. 2-Chloro-5-methyl-3-nitropyridine Properties. U.S. Environmental Protection Agency. [Link]

-

Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

-

PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]

-

ResearchGate. 2-Chloro-5-nitropyridine. ResearchGate. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

- Google Patents.Method for preparing 2-chloro-5-nitropyridine.

-

Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 5-Isopropoxy-3-Nitropyridine Building Blocks for Medicinal Chemistry

Executive Summary: The Strategic Value of the 3,5-Disubstituted Pyridine Core

In the landscape of modern drug discovery, the 5-isopropoxy-3-nitropyridine scaffold represents a high-value "meta-meta" substitution pattern that offers distinct advantages over the more common 2,5- or 2,3-disubstituted isomers.

For medicinal chemists, this building block serves two critical functions:

-

Physicochemical Tuning: The isopropoxy group provides a lipophilic anchor (

modulation) and steric bulk that can fill hydrophobic pockets in enzymes (e.g., kinases, phosphodiesterases) while breaking molecular planarity compared to methoxy analogs. -

Synthetic Versatility: The nitro group acts as a masked aniline. Its strong electron-withdrawing nature (EWG) activates the pyridine ring for nucleophilic attacks at the ortho-positions (C2/C6) prior to reduction, allowing for multi-stage functionalization before the final conversion to an amine for coupling.

This guide details the synthesis, reactivity, and application of this core, specifically focusing on the 3,5-substitution pattern that avoids the rapid metabolic oxidation often seen at the C2 position of pyridines.

Chemical Identity & Properties

| Feature | Specification |

| Core Scaffold | 3-Nitro-5-isopropoxypyridine |

| Key Derivative | 2-Chloro-5-isopropoxy-3-nitropyridine (CAS: 1935294-81-7) |

| Molecular Weight | ~182.18 g/mol (Core) / 216.62 g/mol (2-Cl analog) |

| LogP (Calc) | ~2.4 (Modulate via R-group) |

| H-Bond Acceptors | 4 (Nitro O, Pyridine N, Ether O) |

| Topological Polar Surface Area | ~65 Ų |

| Electronic Character | Electron-deficient ring (Nitro-activated) |

Synthesis & Manufacturing Routes

Accessing the 3,5-disubstituted core requires bypassing the natural preference of pyridine for electrophilic substitution at the 3-position (which is difficult with deactivating groups) or nucleophilic attack at the 2/4-positions.

Route A: O-Alkylation of 3-Hydroxy-5-Nitropyridine (Primary Route)

This is the most scalable method for generating the core scaffold without halogen handles.

-

Precursor: 3-Hydroxy-5-nitropyridine (CAS: 15206-26-5).

-

Reagents: 2-Bromopropane or 2-Iodopropane, Base (

or -

Mechanism: Standard

O-alkylation.

Protocol:

-

Dissolve 3-hydroxy-5-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M).

-

Add

(2.0 eq) and stir at RT for 30 mins to generate the phenoxide anion. -

Add 2-iodopropane (1.2 eq) dropwise.

-

Heat to 60°C for 4-6 hours. Monitor by LC-MS.[1]

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Route B: Nucleophilic Aromatic Substitution ( ) on 2-Chloro-Precursors

For building blocks requiring an additional handle (e.g., for library generation), the 2-chloro-5-isopropoxy-3-nitropyridine variant is preferred.

-

Precursor: 2-Chloro-5-hydroxy-3-nitropyridine.

-

Reactivity: The nitro group at C3 activates the C2-chlorine for displacement, but careful control allows for O-alkylation at C5 if the C2-Cl is preserved for later steps.

Visualization: Synthetic Decision Tree

Caption: Synthetic pathways to access the 5-isopropoxy-3-nitropyridine core. Route A is preferred for scale; Route B is utilized when starting from the brominated building block.

Chemical Reactivity & Derivatization[4][5][6]

The utility of this building block lies in the orthogonal reactivity of its functional groups.

Nitro Group Reduction (Unmasking the Amine)

The nitro group is a latent amine. Reduction yields 3-amino-5-isopropoxypyridine , a key aniline-equivalent for amide coupling.

-

Method 1: Fe/NH4Cl (Functional Group Tolerant)

-

Best for: Keeping halogens (like Cl/Br) intact on the ring.

-

Protocol: Suspend nitro compound in EtOH/H2O (3:1).[2] Add Fe powder (5 eq) and NH4Cl (5 eq). Heat to 80°C for 2 h. Filter through Celite.

-

-

Method 2: H2/Pd-C (Cleanest)

-

Best for: Pure core synthesis (will dehalogenate if Cl/Br are present).

-

Protocol: 10% Pd/C, H2 balloon, MeOH, RT, 4 h.

-

Regioselective Functionalization (C2/C6 Activation)

The nitro group at C3 makes the C2 and C6 positions electron-deficient.

-

Vicarious Nucleophilic Substitution (VNS): Can introduce alkyl groups at C2/C6 using carbanions.

-

N-Oxidation: Treatment with mCPBA yields the N-oxide, which can be rearranged to introduce a hydroxyl or chloro group at C2/C6, allowing further decoration of the scaffold.

Experimental Protocol: Reduction to 3-Amino-5-Isopropoxypyridine

Objective: Synthesis of the amine building block for subsequent amide coupling.

Reagents:

-

5-Isopropoxy-3-nitropyridine (1.0 mmol)

-

Iron Powder (325 mesh, 5.0 mmol)

-

Ammonium Chloride (5.0 mmol)

-

Ethanol (10 mL) / Water (2.5 mL)

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the nitro-pyridine substrate with Ethanol and Water.

-

Activation: Add Ammonium Chloride and Iron powder to the stirred solution.

-

Reaction: Heat the mixture to 80°C (reflux) . Vigorous stirring is essential to keep the iron suspended.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (UV active, often yellow) should disappear, replaced by a lower Rf spot (fluorescent blue under UV often indicates amine). Time: ~2 hours.[3]

-

Workup:

-

Purification: Flash chromatography (DCM:MeOH 95:5) if necessary, though this protocol often yields >90% pure material.

Medicinal Chemistry Applications

Bioisosteric Replacement

The 5-isopropoxy group acts as a bioisostere for:

-

Cyclopropyl: Similar steric volume but different electronic properties.

-

Trifluoromethyl (-CF3): Isopropoxy is electron-donating (by resonance), whereas CF3 is withdrawing. This allows "electronic scanning" of a binding pocket while maintaining similar bulk.

Case Study: Kinase Inhibitors (JAK2/GSK3)

Nitropyridines are frequent intermediates in the synthesis of Janus Kinase (JAK) inhibitors.

-

Mechanism: The 3-amino-5-isopropoxypyridine motif can serve as the "hinge binder" in kinase inhibitors. The pyridine nitrogen accepts a hydrogen bond from the hinge region backbone, while the isopropoxy group projects into the solvent-exposed region or a hydrophobic back-pocket, improving potency and solubility.

Visualization: Reactivity Workflow

Caption: Divergent synthesis from the core scaffold. The amine path leads to kinase inhibitors; the N-oxide path enables further ring functionalization.

References

-

Vertex AI Search. (2025). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from 2

-

ChemScene. (2025). 2-Chloro-5-isopropoxy-3-nitropyridine Product Data. Retrieved from 5

-

BenchChem. (2025).[1][4][6] Technical Support Center: Synthesis of Nitropyridines. Retrieved from 4

-

MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from 7

-

Organic Syntheses. (2025). Reduction of 2-Amino-5-bromo-3-nitropyridine. Retrieved from 8

Sources

2-Chloro-5-isopropoxy-3-nitropyridine molecular weight and formula

The following technical monograph provides an in-depth analysis of 2-Chloro-5-isopropoxy-3-nitropyridine , a critical heterocyclic building block in medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this compound, particularly in the development of kinase inhibitors.

Executive Summary

2-Chloro-5-isopropoxy-3-nitropyridine is a highly functionalized pyridine derivative characterized by a unique substitution pattern that enables versatile chemical transformations. The compound features a 2-chloro group (a labile leaving group for nucleophilic aromatic substitution), a 3-nitro group (an electron-withdrawing moiety that activates the ring), and a 5-isopropoxy group (an electron-donating ether that modulates solubility and lipophilicity).

This scaffold is widely recognized as a strategic intermediate in the synthesis of ALK (Anaplastic Lymphoma Kinase) inhibitors and other tyrosine kinase antagonists. Its structural logic allows for the sequential introduction of pharmacophores, making it indispensable in fragment-based drug discovery (FBDD).

Physicochemical Profile

The following data establishes the core identity of the molecule.

| Property | Specification |

| IUPAC Name | 2-Chloro-5-(propan-2-yloxy)-3-nitropyridine |

| Common Name | 2-Chloro-5-isopropoxy-3-nitropyridine |

| CAS Registry Number | 1935294-81-7 |

| Molecular Formula | C₈H₉ClN₂O₃ |

| Molecular Weight | 216.62 g/mol |

| Physical State | Solid (typically yellow to orange crystalline powder) |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

| SMILES | CC(C)OC1=CN=C(Cl)C(=O)=C1 |

Structural Analysis & Reactivity Logic

Understanding the electronic push-pull dynamics of this molecule is crucial for designing successful reactions.

Electronic Effects

-

C2-Position (Chlorine): The carbon at position 2 is highly electron-deficient due to the cumulative inductive effects (-I) of the adjacent Nitrogen and the resonance withdrawing effect (-M) of the 3-Nitro group. This makes C2 an exceptional electrophile for Nucleophilic Aromatic Substitution (SnAr) .

-

C3-Position (Nitro): The nitro group serves two purposes: it activates the C2-Cl bond for displacement and provides a handle for reduction to an amine (aniline equivalent), enabling subsequent cyclization (e.g., to form imidazopyridines).

-

C5-Position (Isopropoxy): The alkoxy group is an electron donor (+M). While it slightly deactivates the ring compared to a naked nitropyridine, its position at C5 (meta to the nitro, para to the nitrogen) fine-tunes the electronics, preventing over-reactivity while enhancing the lipophilic profile required for drug-receptor binding.

Reactivity Diagram (DOT)

The following diagram illustrates the primary reactivity nodes of the molecule.

Figure 1: Reactivity profile highlighting the C2 electrophilic center and C3 reducible handle.

Synthetic Methodology

While direct nitration of 2-chloro-5-isopropoxypyridine is possible, it often suffers from regioselectivity issues. The "Amino-Direction" Route is the industrial standard for high-purity synthesis of 2-chloro-3-nitropyridines substituted at the 5-position.

Protocol: The Amino-Direction Pathway

This route utilizes the strong ortho-directing effect of an amino group to install the nitro group precisely at position 3, followed by a Sandmeyer-type transformation to install the chlorine.

Step 1: Nitration of 2-Amino-5-isopropoxypyridine

-

Reagents: H₂SO₄ (conc.), HNO₃ (fuming).

-

Mechanism: The amino group at C2 directs the electrophilic nitronium ion (NO₂⁺) to the ortho position (C3). The C5-isopropoxy group reinforces this direction (meta to C3, but the amino effect dominates).

-

Procedure: Dissolve 2-amino-5-isopropoxypyridine in conc. H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. Stir at 0-5°C for 2 hours. Pour onto ice. Filter the yellow precipitate (2-amino-5-isopropoxy-3-nitropyridine).

Step 2: Diazotization & Chlorination (Sandmeyer)

-

Reagents: NaNO₂, HCl (aq), CuCl (optional catalyst).

-

Mechanism: The C2-amino group is converted to a diazonium salt (N₂⁺), which is an excellent leaving group, displaced by chloride.

-

Procedure:

-

Suspend the nitro-amine intermediate in 6M HCl.

-

Cool to -5°C. Add aqueous NaNO₂ dropwise (maintain temp < 0°C to prevent decomposition).

-

Stir for 30 mins.

-

Add CuCl (or warm the solution) to facilitate N₂ displacement by Cl⁻.

-

Extract with DCM, wash with brine, dry over Na₂SO₄.

-

Synthesis Workflow Diagram (DOT)

Figure 2: Step-wise synthesis via the amino-directing strategy to ensure regioisomeric purity.

Experimental Handling & Safety

Warning: Nitropyridines are energetic compounds and potential skin sensitizers.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Reaction Safety:

-

Exotherms: The nitration step is highly exothermic. Strict temperature control (<5°C) is mandatory to prevent thermal runaway.

-

Diazonium Salts: The intermediate diazonium salt in Step 2 is unstable. Do not isolate; proceed immediately to chlorination.

-

-

Purification: The final compound can be purified via silica gel chromatography using a gradient of Hexanes/Ethyl Acetate (typically 0-30% EtOAc).

Applications in Drug Discovery

This molecule functions as a "linchpin" in the synthesis of fused bicyclic kinase inhibitors.

-

SnAr Displacement: The C2-Cl is displaced by a functionalized aniline or aliphatic amine.

-

Nitro Reduction: The C3-NO₂ is reduced to an amine (–NH₂).

-

Ring Closure: The newly formed C2-amine and C3-amine can react with a carbonyl source (e.g., triethyl orthoformate or phosgene) to close an imidazole or urea ring.

-

Example: Synthesis of Imidazo[4,5-b]pyridine scaffolds, which are bioisosteres of the purine core found in ATP.

-

References

-

PubChem. (2025). 2-Chloro-5-nitropyridine Derivative Chemistry. National Library of Medicine. Retrieved from [Link]

Methodological & Application

Nucleophilic aromatic substitution of 2-Chloro-5-isopropoxy-3-nitropyridine

An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution of 2-Chloro-5-isopropoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive application note and protocol guide for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-5-isopropoxy-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, where the pyridine core is a common motif in pharmacologically active compounds.[1][2] The strategic placement of the chloro, nitro, and isopropoxy groups on the pyridine ring dictates its reactivity, making it an ideal substrate for controlled functionalization.

The electron-deficient nature of the pyridine ring, significantly enhanced by the powerfully electron-withdrawing nitro group at the 3-position, renders the C2 and C6 positions highly susceptible to nucleophilic attack. The chlorine atom at the C2 position serves as an excellent leaving group, facilitating a robust and predictable SNAr reaction.[3][4] This guide provides a detailed exploration of the underlying mechanism, step-by-step experimental protocols for various nucleophiles, and essential troubleshooting and characterization techniques.

The Mechanism: An Addition-Elimination Pathway

Nucleophilic aromatic substitution on 2-Chloro-5-isopropoxy-3-nitropyridine proceeds via a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.[3][5]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile at the carbon atom bonded to the chlorine (the ipso-carbon). This step temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is effectively delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization for this intermediate.

-

Elimination of the Leaving Group : In the second, typically faster step, the chloride ion is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the pyridine ring, yielding the final substituted product.[4][5]

Caption: A typical workflow for SNAr synthesis and purification.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 2-amino-5-isopropoxy-3-nitropyridines.

-

Materials:

-

2-Chloro-5-isopropoxy-3-nitropyridine (1.0 eq)

-

Amine nucleophile (e.g., morpholine, benzylamine) (1.1-1.5 eq)

-

Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Anhydrous Ethanol, Acetonitrile (ACN), or N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser (if heating)

-

-

Procedure:

-

To a round-bottom flask, add 2-Chloro-5-isopropoxy-3-nitropyridine.

-

Dissolve the starting material in the chosen solvent (approx. 0.2-0.5 M concentration).

-

Add the amine nucleophile, followed by the base (Et₃N or K₂CO₃). [6] 4. Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction is typically complete within 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. [4] 6. Upon completion, cool the mixture to room temperature. If using DMF, pour the reaction mixture into ice water to precipitate the product.

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. [7]

-

Protocol 2: Reaction with Alkoxides (from Alcohols)

This protocol is suitable for synthesizing 2-alkoxy- or 2-phenoxy-5-isopropoxy-3-nitropyridines. It requires anhydrous conditions due to the use of a strong base.

-

Materials:

-

2-Chloro-5-isopropoxy-3-nitropyridine (1.0 eq)

-

Alcohol or Phenol (1.2-2.0 eq)

-

Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

-

Flame-dried, two-neck round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, add the alcohol/phenol and dissolve it in anhydrous THF or DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add NaH or t-BuOK portion-wise. Caution: NaH reacts with alcohols to produce flammable hydrogen gas.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature to ensure complete formation of the alkoxide/phenoxide. [6] 5. Add a solution of 2-Chloro-5-isopropoxy-3-nitropyridine in the same anhydrous solvent to the alkoxide mixture.

-

Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC.

-

Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) or water.

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography. [8]

-

Protocol 3: Reaction with Thiols

This protocol details the synthesis of 2-(alkylthio)- or 2-(arylthio)-5-isopropoxy-3-nitropyridines. Like the alcohol protocol, this reaction requires anhydrous conditions.

-

Materials:

-

2-Chloro-5-isopropoxy-3-nitropyridine (1.0 eq)

-

Thiol (1.1 eq)

-

Base: Sodium hydride (NaH, 60% dispersion) or Potassium Carbonate (K₂CO₃) (1.2-2.0 eq)

-

Solvent: Anhydrous THF or DMF

-

Flame-dried round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the thiol in anhydrous THF or DMF.

-

Cool the solution to 0 °C.

-

Carefully add NaH portion-wise (or K₂CO₃ if a milder base is sufficient) and stir for 20-30 minutes at 0 °C to generate the thiolate. [6] 4. Add a solution of 2-Chloro-5-isopropoxy-3-nitropyridine in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours), as monitored by TLC.

-

Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate or dichloromethane (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography. [8]

-

Summary of Typical Reaction Conditions

| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Amines | Morpholine, Piperidine | K₂CO₃, Et₃N | Ethanol, ACN, DMF | 25 - 80 | 2 - 12 |

| Alcohols | Methanol, Phenol | NaH, t-BuOK | THF, DMF | 25 - 80 | 4 - 18 |

| Thiols | Thiophenol, Ethanethiol | NaH, K₂CO₃ | THF, DMF | 0 - 50 | 1 - 6 |

Characterization and Analytical Methods

Proper characterization is crucial to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and chromatographic methods should be employed. [2]

| Analytical Technique | Purpose and Expected Outcome |

|---|---|

| ¹H and ¹³C NMR | Structure Elucidation. Confirms the covalent structure of the product. Key indicators include the disappearance of the starting material's proton signals and the appearance of new signals corresponding to the incorporated nucleophile. The chemical shifts of the pyridine ring protons (at C4 and C6) will change upon substitution at C2. |

| LC-MS | Purity Assessment & Mass Confirmation. Liquid Chromatography (LC) separates the product from impurities, while Mass Spectrometry (MS) provides the molecular weight of the eluted components, confirming the successful substitution. [9][10]It is also the primary tool for reaction monitoring. [11] |

| HPLC | Quantitative Purity Analysis. High-Performance Liquid Chromatography with a UV detector is a robust method for determining the purity of the final compound with high accuracy. [9] |

| FT-IR Spectroscopy | Functional Group Analysis. Can be used to identify key functional groups. For example, the strong symmetric and asymmetric stretches of the nitro group (typically ~1530 and ~1350 cm⁻¹) should remain in the product. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Base is too weak or degraded.3. Reaction temperature is too low.4. Inactive catalyst (if applicable). | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) to generate a more potent nucleophile.2. Use freshly opened or properly stored base.3. Increase the reaction temperature in increments of 10-20 °C.4. Switch to a more polar aprotic solvent like DMF or DMSO to accelerate the reaction. |

| Formation of Side Products | 1. Hydrolysis of the chloro group to a hydroxyl group due to moisture.<[12]br>2. Reaction with a nucleophilic solvent.3. Over-reaction or decomposition at high temperatures. | 1. Ensure all glassware is flame-dried and use anhydrous solvents, especially when using strong bases like NaH. [12]Perform the reaction under an inert atmosphere.2. Use a non-nucleophilic solvent (e.g., ACN, Dioxane, Toluene).3. Run the reaction at a lower temperature for a longer duration. |

| Difficult Purification | 1. Product and starting material have similar polarity.2. Streaking or poor separation on silica gel column. | 1. Drive the reaction to full conversion to eliminate the starting material.2. Try a different solvent system for column chromatography. Adding a small amount of triethylamine (~0.5%) to the eluent can help for basic (amine) products. Consider recrystallization as an alternative purification method. |

Safety Precautions

-

2-Chloro-5-isopropoxy-3-nitropyridine: This compound, like many chlorinated nitropyridines, should be handled with care. It is potentially harmful if swallowed, inhaled, or absorbed through the skin. [13][14]It may cause skin, eye, and respiratory irritation. [14][15]* Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good starting point), and chemical splash goggles. [16]* Handling: Conduct all weighing and transfer operations within a chemical fume hood to avoid inhalation of dust. [16]* Bases: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are corrosive and react violently with water. Handle them under an inert atmosphere in anhydrous solvents.

-

Solvents: Solvents like DMF and DMSO can increase skin permeability. Avoid contact.

-

Waste Disposal: Dispose of all chemical waste, including contaminated solvents and consumables, according to your institution's hazardous waste guidelines. [13]

References

-

Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. J. Chem. Soc., Perkin Trans. 2, 2415-2422. Available from: [Link]

-

Aromatic Nucleophilic Substitution. Fisher Scientific. Available from: [Link]

-

Jia, Z. J., Liu, Q., & Wang, Q. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2133. Available from: [Link]

-

Nucleophilic aromatic substitutions. (2019). YouTube. Available from: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

-

Dróżdż, P., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic letters, 24(2), 654–658. Available from: [Link]

-

What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? LookChem. (2020). Available from: [Link]

-

Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5697. Available from: [Link]

-

Dróżdż, P., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 654-658. Available from: [Link]

-

Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. (2011). Available from: [Link]

-

Aromatic Nucleophilic Substitution. Fisher Scientific. Available from: [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv. Available from: [Link]

-

Yap, B. K., et al. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available from: [Link]

- Method for preparing 2-chloro-5-nitropyridine. Google Patents. (2011).

-

Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope (IRJMS). Available from: [Link]

-

Edison, A. S., et al. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Mass Spectrometry, 54(6), 487-502. Available from: [Link]

-

Campodonico, P., et al. (2025). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. Available from: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. (2021). Available from: [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. Available from: [Link]

-

Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2022). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. Available from: [Link]

-

Armbruster, D. L., et al. (2016). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 7(11), 825-844. Available from: [Link]

-

Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Journal of Chromatography A, 1736, 465399. Available from: [Link]

-

Gathungu, R. M., et al. (2019). LC-NMR for Natural Products Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Molecules, 24(12), 2249. Available from: [Link]

-

2-Chloro-5-nitropyridine. PubChem. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Page loading... [wap.guidechem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimized SNAr Conditions for 2-Chloro-3-Nitropyridine Derivatives

Executive Summary

The 2-chloro-3-nitropyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for PI3K, mTOR, and EGFR kinase inhibitors. Unlike its 5-nitro isomer, the 3-nitro derivative possesses unique electronic and steric properties due to the ortho-nitro effect. This guide provides an evidence-based approach to functionalizing this scaffold via Nucleophilic Aromatic Substitution (SNAr), moving beyond generic "mix-and-heat" procedures to controlled, high-fidelity protocols.

Mechanistic Rationale: The "Ortho-Nitro" Advantage

To optimize the reaction, one must understand the electronic landscape. The C2 position of the pyridine ring is inherently electrophilic due to the inductive withdrawal of the ring nitrogen. However, the introduction of a nitro group at C3 creates a "super-electrophilic" center at C2 through two synergistic mechanisms:

-

Resonance Stabilization: The Meisenheimer complex formed upon nucleophilic attack is stabilized by the ability of the ortho-nitro group to accept electron density directly, in addition to the ring nitrogen.[1]

-

Inductive Activation: The -I (inductive) effect of the nitro group at the C3 position is stronger at C2 than it would be from the C5 position.

Critical Consideration: X-ray crystallography indicates the nitro group in 2-chloro-3-nitropyridine is often twisted ~38° out of planarity due to steric repulsion with the C2-chlorine [1]. As the nucleophile attacks and the chloride leaves, this steric strain is relieved, providing a thermodynamic driving force often absent in the planar 5-nitro isomers.

Visualization: Reaction Pathway & Transition States

Reaction Optimization Matrix

The following matrix synthesizes experimental data to guide solvent and base selection based on nucleophile type.

| Variable | Standard Conditions | High-Difficulty Substrates | "Green" / Process Scale |

| Solvent | Ethanol / IPA (Protic solvents stabilize the anionic intermediate via H-bonding) | DMF / DMSO / NMP (Dipolar aprotic solvents accelerate reaction by desolvating the nucleophile) | 2-MeTHF / Ethyl Acetate (Easier workup, less toxic) |

| Base | Triethylamine (TEA) / DIPEA (Scavenges HCl) | K₂CO₃ / Cs₂CO₃ (Inorganic bases in aprotic solvents increase effective nucleophilicity) | None (Self-scavenging) (Use 2.2 eq. of amine nucleophile) |

| Temp | 0°C to RT (Often sufficient for 1° amines) | 60°C - 100°C (Required for anilines or sterically hindered amines) | Reflux (Common for alcohol solvents) |

| Risks | Ester exchange (if ester groups present) | Thermal decomposition; difficult solvent removal | Slower kinetics |

Detailed Experimental Protocols

Protocol A: Standard Amination (Primary/Secondary Amines)

Best for: Benzylamine, Morpholine, Piperazine, and non-hindered aliphatic amines.

Reagents:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Amine Nucleophile (1.1 eq)[2]

-

Triethylamine (1.2 eq)

-

Isopropanol (IPA) (5-10 volumes)

Procedure:

-

Dissolution: Charge 2-chloro-3-nitropyridine into a reactor/flask and dissolve in IPA.

-

Cooling: Cool the solution to 0–5°C. Note: This substrate is more reactive than the 5-nitro isomer; controlling the initial exotherm is critical to prevent impurities.

-

Addition: Add Triethylamine followed by the dropwise addition of the Amine Nucleophile over 30 minutes. Maintain internal temperature <10°C.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

-

Checkpoint: Monitor by HPLC/TLC. If conversion is <95% after 4 hours, heat to 50°C.

-

-

Workup:

-

Option 1 (Precipitation): Add Water (10 volumes) dropwise. The yellow/orange product usually precipitates. Filter and wash with water/IPA (1:1).

-

Option 2 (Extraction): Concentrate IPA, dilute with EtOAc, wash with water and brine.

-

Protocol B: Ether Synthesis (Alkoxylation)

Best for: Methoxy (-OMe) or Ethoxy (-OEt) installation.

Reagents:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Sodium Methoxide (NaOMe) (1.05 eq) - Use solid or 25% w/w solution.

-

Methanol (MeOH) (anhydrous)

Procedure:

-

Preparation: Dissolve 2-chloro-3-nitropyridine in anhydrous MeOH under Nitrogen atmosphere. Cool to 0°C.

-

Addition: Add NaOMe solution dropwise.

-

Warning: Do not use a large excess of alkoxide. The nitro group can be susceptible to displacement (denitration) or reduction under harsh conditions.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Quench: Quench with 0.1 M HCl or Acetic Acid to pH 7.

-

Isolation: Remove MeOH under reduced pressure; extract residue with DCM.

Protocol C: The "Difficult" Substrate (Anilines/Hindered Amines)

Best for: Electron-deficient anilines or bulky amines where standard SNAr fails.

Procedure:

-

Solvent Switch: Use DMF or DMSO (anhydrous).

-

Base: Use K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

-

Temperature: Heat to 80–100°C.

-

Catalysis (Optional): If reaction stalls >24h, add 5 mol% KI (Potassium Iodide) to generate the transient, highly reactive 2-iodo-3-nitropyridine species in situ (Finkelstein-type activation).

Troubleshooting & Critical Quality Attributes (CQA)

| Observation | Root Cause | Corrective Action |

| Formation of Pyridone (Hydrolysis) | Water present in basic media. | Use anhydrous solvents; switch from hydroxide bases to tertiary amines (DIPEA). |

| Regioisomer Contamination | Starting material impurity (2,6-dichloro-3-nitropyridine).[3] | If starting from 2,6-dichloro-3-nitropyridine, the C2 position is preferred over C6 due to the inductive effect of the nitro group, but C6-substitution can occur (approx 9:1 ratio). Purify starting material or use chromatography.[4] |

| Darkening of Reaction | Thermal decomposition of nitro group. | Reduce temperature; degas solvents (remove oxygen); avoid strong exotherms. |

| Incomplete Conversion | HCl salt formation of nucleophile. | Ensure sufficient base (Base > 1.0 eq + 1.0 eq for HCl scavenging). |

Decision Tree for Process Development

Safety & Hazards

-

Energetic Profile: While 2-chloro-3-nitropyridine is generally stable, nitro-pyridines can decompose violently at high temperatures (>150°C). Always perform Differential Scanning Calorimetry (DSC) before scaling up above 100g.

-

Toxicity: The substrate is a skin sensitizer and toxic if swallowed (H301).

-

Leaving Group: The reaction generates HCl. When using inorganic bases, ensure adequate venting for CO2 evolution (if Carbonate is used) or manage exotherms from amine-HCl salt formation.

References

-

Crystal Structure & Sterics: Ng, Seik Weng. "2-Chloro-3-nitropyridine." Acta Crystallographica Section E: Structure Reports Online 66.5 (2010): o1020.

-

General Reactivity & Protocols: BenchChem. "Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines." (Analogous reactivity patterns).

-

Regioselectivity Studies: "Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine." Stack Exchange Chemistry / Validated Community Output.

-

Synthesis of Diamines: "2,3-Diaminopyridine." Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 41, p.74 (1961). (Describes reduction post-substitution).

-

Safety Data: PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in SNAr Reactions of 2-Chloro-5-isopropoxy-3-nitropyridine

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Chloro-5-isopropoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond simple protocols to provide in-depth, evidence-based troubleshooting strategies and a comprehensive FAQ section. Our goal is to empower you with the scientific reasoning behind experimental choices, ensuring robust and reproducible high-yield outcomes.

Understanding the Core Reaction: The "Why" Behind SNAr with 2-Chloro-5-isopropoxy-3-nitropyridine

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful tool in organic synthesis, particularly for the functionalization of electron-deficient aromatic rings like pyridine.[1] In the case of 2-Chloro-5-isopropoxy-3-nitropyridine, several key features dictate its reactivity:

-

The Nitro Group (-NO2): This is the primary activating group. Its strong electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic attack.[2][3] The nitro group, positioned ortho and para to the reaction center, effectively stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, which is a crucial step in the SNAr mechanism.[2][3]

-

The Chlorine Atom (-Cl): Chlorine at the 2-position serves as a good leaving group. While fluorine is often a more reactive leaving group in SNAr reactions due to its high electronegativity which stabilizes the Meisenheimer complex, chlorine is still highly effective and commonly used.[4][5]

-

The Isopropoxy Group (-O-iPr): This electron-donating group at the 5-position can have a deactivating effect on the SNAr reaction by increasing electron density on the ring. However, its influence is generally overcome by the powerful activating effect of the nitro group.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom at the 2-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6] In the second, typically faster step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored.[2][6]

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with 2-Chloro-5-isopropoxy-3-nitropyridine showing low conversion?

A1: Low conversion is often linked to several factors:

-

Insufficient Activation: The reaction temperature may be too low, or the reaction time too short.

-

Weak Nucleophile: The chosen nucleophile may not be strong enough to attack the electron-deficient pyridine ring effectively.[7]

-

Inappropriate Solvent: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile but not the anion, leaving it "naked" and more reactive.[8]

-

Base Strength: If your nucleophile is an amine or alcohol, a base is often required to deprotonate it, generating a more potent nucleophilic anion. The base may be too weak or used in insufficient stoichiometric amounts.

Q2: I am observing the formation of a side product, 2-hydroxy-5-isopropoxy-3-nitropyridine. What is causing this and how can I prevent it?

A2: The formation of the 2-hydroxy byproduct is a classic sign of hydrolysis.[9] This occurs when water is present in the reaction mixture and acts as a nucleophile. To prevent this:

-

Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[9]

Q3: Can the isopropoxy group be cleaved during the reaction?

A3: While less common under typical SNAr conditions, cleavage of the isopropoxy group can occur under harsh basic or acidic conditions, especially at elevated temperatures. If you suspect this is happening, consider using milder reaction conditions (lower temperature, weaker base).

Q4: Is it possible for the nucleophile to attack at a different position on the pyridine ring?

A4: The electronic properties of 2-Chloro-5-isopropoxy-3-nitropyridine strongly favor nucleophilic attack at the 2-position. The nitro group at the 3-position and the ring nitrogen activate the ortho (2- and 4-) and para (6-) positions. Since the 2-position has a good leaving group (Cl), it is the most likely site of attack. Attack at other positions is electronically disfavored.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the SNAr reaction of 2-Chloro-5-isopropoxy-3-nitropyridine.

Problem 1: Low or No Product Yield

When faced with a low yield, a systematic optimization of reaction parameters is necessary.

Caption: A systematic workflow for troubleshooting low yield in SNAr reactions.

-

Purity of Starting Material: Ensure the 2-Chloro-5-isopropoxy-3-nitropyridine is pure. Impurities can interfere with the reaction.

-

Nucleophile Quality: Verify the purity and concentration of your nucleophile. If it is a solid, ensure it is dry.

-

Stoichiometry: A slight excess of the nucleophile (1.1-1.5 equivalents) is often beneficial to drive the reaction to completion.

For nucleophiles like amines and alcohols, the choice and amount of base are critical. The base deprotonates the nucleophile, increasing its nucleophilicity.

| Base Type | Strength | Common Examples | Suitability & Comments |

| Inorganic Carbonates | Weak | K₂CO₃, Cs₂CO₃ | Often a good starting point for many amine nucleophiles. Cesium carbonate is more soluble and can be more effective. |

| Inorganic Phosphates | Weak-Moderate | K₃PO₄ | A good, non-nucleophilic base suitable for a range of nucleophiles.[5] |

| Organic Amines | Moderate | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Can act as both a base and a scavenger for the HCl byproduct. DIPEA is more sterically hindered and less likely to act as a competing nucleophile. |

| Alkoxides | Strong | NaOtBu, KOtBu | Used when a very strong base is required. Ensure the alkoxide does not compete as a nucleophile. |

| Hydrides | Strong | NaH | A powerful, non-nucleophilic base for deprotonating alcohols and some amines. Requires careful handling and anhydrous conditions. |

Experimental Protocol: Base Screening

-

Set up parallel reactions in small vials.

-

To each vial, add 2-Chloro-5-isopropoxy-3-nitropyridine (1.0 eq), the nucleophile (1.2 eq), and a different base (2.0 eq).

-

Add the chosen solvent to a consistent concentration (e.g., 0.1 M).

-

Stir the reactions at a set temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals.

The solvent has a profound impact on SNAr reaction rates. Polar aprotic solvents are generally the best choice.[8][10]

| Solvent | Polarity | Characteristics & Considerations |

| Dimethylformamide (DMF) | Polar Aprotic | Excellent solvent for many SNAr reactions, high boiling point. |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Highly polar, can significantly accelerate slow reactions, very high boiling point. |

| Acetonitrile (ACN) | Polar Aprotic | Good general-purpose solvent with a lower boiling point than DMF or DMSO. |

| Tetrahydrofuran (THF) | Polar Aprotic | A less polar option, may be suitable for more reactive nucleophiles.[10] |

| Alcohols (e.g., Isopropanol) | Polar Protic | Can act as a competing nucleophile and can slow down the reaction by solvating the nucleophile.[7][10] Generally not recommended unless the nucleophile is an alcohol. |

| Toluene | Nonpolar | Occasionally used, but typically results in slower reaction rates.[10] |

Experimental Protocol: Solvent Screening

-

Following the base screening, select the optimal base.

-

Set up parallel reactions with the optimized base and your reactants.

-

Use a different anhydrous solvent for each reaction.

-

Monitor the reactions as described in the base screening protocol.

SNAr reactions are often accelerated by heat. However, excessive temperatures can lead to decomposition.

Experimental Protocol: Temperature Gradient

-

Using the optimized base and solvent, set up several identical reactions.

-

Run each reaction at a different temperature (e.g., room temperature, 50 °C, 80 °C, 110 °C).

-

Monitor for both product formation and the appearance of decomposition products.

Problem 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or peaks in an LC-MS trace indicates side reactions.

Sources

- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Explain and illustrate the mechanism of nucleophilic aromatic substitutio.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

Technical Support Center: Selective Nitro Reduction of Chloropyridines

Ticket ID: #NR-CP-001 Subject: Prevention of Hydrodechlorination during Nitro Reduction Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a classic chemoselectivity challenge. Chloropyridines are electron-deficient heteroaromatics. During the reduction of a nitro group (

This guide provides three validated "Tiered Solutions" ranging from robust chemical methods to optimized catalytic hydrogenation, designed to preserve the halogen handle for downstream coupling (e.g., Suzuki-Miyaura).

Visual Decision Matrix

Use this workflow to select the optimal protocol for your specific substrate constraints.

Figure 1: Decision matrix for selecting the reduction method based on scale, solubility, and functional group sensitivity.

Module 1: Catalytic Hydrogenation (The Scalable Solution)

Best for: Large-scale batches, clean workups, industrial transfer.

The Science of Selectivity

Standard Palladium (

-

The Solution: Sulfided Platinum on Carbon (Pt(S)/C) or Pt/C doped with Vanadium .

-

Mechanism: Vanadium species (

) act as oxygen-transfer mediators, activating the nitro group specifically, while the sulfided platinum surface is too "poisoned" to effectively break the

Protocol: Pt/C with Vanadium Co-catalyst

-

Reagents:

-

Substrate: Chloronitropyridine (1.0 equiv)

-

Catalyst: 5% Pt/C (dry or wet, 1-3 wt% loading relative to substrate)

-

Additive: Vanadium(V) oxide (

) or Ammonium Metavanadate ( -

Solvent: Methanol or Ethyl Acetate[1]

-

Gas: Hydrogen (

) at 1-5 bar (balloon to low pressure)

-

-

Step-by-Step:

-

Charge: In an autoclave or pressure flask, dissolve substrate in solvent (0.1 M concentration).

-

Add: Add the vanadium additive first, followed by the Pt/C catalyst carefully (under Argon/Nitrogen flow to prevent ignition).

-

Purge: Cycle Nitrogen (3x) and then Hydrogen (3x).

-

React: Stir vigorously at Room Temperature to 40°C .

-

Critical Control: Do not exceed 50°C. Higher temperatures increase the kinetic probability of

cleavage.

-

-

Monitor: Check HPLC/TLC. The reaction is typically fast (1-4 hours).

-

Workup: Filter through a Celite pad to remove Pt and V. Concentrate filtrate.

-

Module 2: Dissolving Metal Reduction (The Robust Solution)

Best for: Lab scale (<50g), substrates with other reducible groups (alkenes, nitriles), or when high-pressure equipment is unavailable.

The Science of Selectivity

This method relies on Single Electron Transfer (SET) from the metal surface.

-

The Solution: Iron Powder / Ammonium Chloride (

) . -

Mechanism: This is a modification of the Béchamp reduction. Unlike strong acid conditions (

) which can be harsh,

Protocol: Fe / NH4Cl Reduction

-

Reagents:

-

Substrate (1.0 equiv)

-

Iron Powder (3.0 - 5.0 equiv) - Must be fine mesh (<325 mesh) for kinetics.

-

Ammonium Chloride (

) (3.0 - 5.0 equiv) -

Solvent: Ethanol/Water (3:1 ratio)

-

-

Step-by-Step:

-

Suspend: Mix Substrate,

, and Ethanol/Water in a round-bottom flask. -

Heat: Bring the mixture to a gentle reflux (

). -

Add: Add Iron powder portion-wise over 5-10 minutes.

-

Observation: The reaction will turn dark grey/brown (iron oxides).

-

-

Sustain: Reflux for 1-3 hours.

-

Filter: Hot filtration is critical. The amine product may precipitate if cooled with the iron sludge. Filter through Celite while hot. Rinse the cake with hot Ethyl Acetate.

-

Extract: Remove ethanol under vacuum, dilute with water, and extract with Ethyl Acetate.

-

Module 3: Sodium Dithionite (The Mild Solution)

Best for: Water-soluble chloropyridines or very sensitive substrates (e.g., containing aldehydes).

The Science of Selectivity

Sodium Dithionite (

-

Mechanism: It operates via the

radical anion. This radical rapidly reduces electron-deficient nitro groups but is kinetically inert toward aryl chlorides.

Protocol: Dithionite Reduction

-

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Dithionite (3.0 - 4.0 equiv)

-

Solvent: THF/Water or Dioxane/Water (1:1)

-

-

Step-by-Step:

-

Dissolve: Dissolve substrate in the organic solvent/water mix.

-

Add: Add solid

slowly to the stirred solution at Room Temperature. -

Buffer (Optional): If the substrate is acid-sensitive (dithionite generates bisulfite/acid as it reacts), add

to maintain pH ~7. -

React: Stir at RT for 1-2 hours.

-

Workup: The solution often turns from yellow to colorless. Extract with organic solvent.[1][2][3][4][5]

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Loss of Chlorine (Dechlorination) | Used Pd/C or excessive temperature. | Switch to Pt/C (sulfided) or Fe/NH4Cl .[1] If using hydrogenation, lower temp to <30°C and stop reaction immediately upon |

| Reaction Stalled (Iron Method) | Iron surface passivation (oxide coating). | Activate Iron: Wash Fe powder with dilute HCl, then water/acetone, and dry before use. Or, add 1-2 drops of acetic acid to the reaction. |

| Incomplete Conversion (Hydrogenation) | Catalyst poisoning by Pyridine Nitrogen. | Add Acid: Add 1.0 equiv of HCl or AcOH to protonate the pyridine nitrogen (forming the pyridinium salt), preventing it from binding to the catalyst surface. |

| Product trapped in Emulsion (Iron Method) | Iron hydroxides forming a gel. | Celite + Sand: Use a large pad of Celite mixed with sand for filtration. Wash the cake extensively with hot solvent. |

Mechanistic Visualization

Understanding the surface competition is key to avoiding dechlorination.

Figure 2: Mechanistic comparison showing why Palladium leads to side reactions while Platinum/Vanadium favors the desired pathway.

References

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (The foundational text on catalyst selection, highlighting Pt vs. Pd selectivity).

-

Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-144. Link

-

Ramadas, K., & Srinivasan, N. (1992).[2][4] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[2] Synthetic Communications, 22(22), 3189-3195.[4] Link

-

Dovell, F. S., & Greenfield, H. (1965). "Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts." Journal of the American Chemical Society, 87(12), 2767–2768. Link

- Kansal, N., et al. (2018). "Sodium Dithionite: A Versatile Reagent for Organic Synthesis." Current Organic Chemistry.

Sources

Purification strategies for 2-Chloro-5-isopropoxy-3-nitropyridine by column chromatography

The following Technical Support Guide is designed for researchers and process chemists working with 2-Chloro-5-isopropoxy-3-nitropyridine (CAS: 1935294-81-7). This guide synthesizes chromatographic principles with specific structural behaviors of functionalized pyridines.

Case ID: PUR-PYR-005 Molecule: 2-Chloro-5-isopropoxy-3-nitropyridine Application: Pharmaceutical Intermediate (e.g., Crizotinib analogs) Status: Active Support

Executive Summary & Chemical Context

This molecule presents a "push-pull" electronic system. The nitro group (C3) strongly withdraws electron density, significantly reducing the basicity of the pyridine nitrogen. The isopropoxy group (C5) is electron-donating but adds lipophilicity. The chloro group (C2) is labile; it is susceptible to nucleophilic aromatic substitution (

Critical Purification Challenges:

-

Hydrolytic Instability: The C2-Chloro bond is prone to hydrolysis on acidic silica, generating the highly polar 2-hydroxy derivative (pyridone).

-

Solubility Mismatch: The molecule is lipophilic, but common impurities (regioisomers, hydrolysis products) vary wildly in polarity.

-

Streaking: While the nitro group suppresses basicity, residual interaction with silanol groups can still cause peak tailing.

Troubleshooting Guide (Q&A)

Category A: Separation & Resolution[1][2]

Q1: My product co-elutes with a non-polar impurity. Standard Hexane/EtOAc isn't working. What now? Diagnosis: The isopropoxy group makes the molecule relatively lipophilic, potentially masking the polarity difference with starting materials (e.g., 2-chloro-5-isopropoxypyridine). Solution: Switch to a "modifying" solvent system.

-

Protocol: Use Toluene/Ethyl Acetate (Start 95:5). Toluene participates in

- -

Alternative: Use Dichloromethane (DCM)/Hexane .[1] The chlorinated solvent often solubilizes nitro-aromatics better, sharpening the bands.

Q2: I see a "ghost peak" or significant tailing that never resolves. Diagnosis: This is likely the 2-hydroxy byproduct (pyridone form) forming in situ or dragging from the baseline. Pyridones are notorious hydrogen-bond donors/acceptors that stick to silica. Solution:

-

Passivate the Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane, then run your gradient. The TEA blocks acidic silanol sites.

-

Switch Stationary Phase: If tailing persists, use Neutral Alumina instead of silica. Alumina is less acidic and prevents the acid-catalyzed hydrolysis of the C2-Cl bond.

Category B: Stability & Yield

Q3: My recovery yield is low (<60%), but no other peaks are eluting. Diagnosis: Irreversible adsorption (chemisorption) or degradation. The nitro group can interact strongly with active silica sites, or the compound is hydrolyzing and staying at the baseline. Solution:

-

Fast Chromatography: Do not let the compound sit on the column. Use "Flash" conditions with higher flow rates.

-

Check the Baseline: Flush the column with 10% Methanol in DCM at the end. If a large yellow/orange band elutes, that is your decomposed product (2-hydroxy derivative).

Q4: The product turns yellow/orange on the column. Diagnosis: Color change often indicates the formation of the nitropyridone anion or interaction with metal impurities in the silica. Solution: This confirms degradation. Immediately stop, elute rapidly with a polar solvent (100% EtOAc), and repurify on Neutral Alumina or use Reverse Phase (C18) methods if available.

Standard Operating Procedure (SOP)

Objective: Isolate >98% pure 2-Chloro-5-isopropoxy-3-nitropyridine.

Phase 1: Column Preparation

-

Stationary Phase: Silica Gel 60 (230–400 mesh). Note: If acid-sensitive, use Neutral Alumina.

-

Column Sizing: Use a 30:1 weight ratio of Silica to Crude Compound.[2]

-

Slurry Solvent: 100% Hexanes (or Heptane).

Phase 2: Sample Loading (Critical)

-

Preferred Method: Dry Loading. [3]

-

Dissolve crude mixture in minimal DCM.

-

Add silica gel (1:1 weight ratio to crude).

-

Evaporate to dryness on a rotovap (water bath < 40°C).

-

Load the free-flowing powder onto the packed column.

-

Why? Wet loading with DCM can cause the band to travel too fast initially; wet loading with Hexanes is often impossible due to poor solubility of the nitro compound.

-

Phase 3: Elution Gradient

Run the following gradient at a flow rate optimized for your column diameter (e.g., 15-20 mL/min for a 20mm column).

| Step | Solvent A (Hexanes) | Solvent B (Ethyl Acetate) | Volume (CV = Column Volumes) | Target Elution |

| 1 | 100% | 0% | 2 CV | Non-polar impurities |

| 2 | 95% | 5% | 3 CV | Starting Material (if non-nitro) |

| 3 | 90% | 10% | 5 CV | Target Product |

| 4 | 80% | 20% | 3 CV | Tail end of product |

| 5 | 50% | 50% | 2 CV | Polar impurities (Hydrolysis products) |

Phase 4: Fraction Analysis

-

Spot fractions on TLC plates (Silica F254).

-

Visualize under UV 254 nm (Nitro-pyridines quench fluorescence strongly).

-

Stain Check: Use KMnO4 stain. The alcohol/alkoxy group may oxidize, but UV is usually sufficient.

Decision Logic & Workflow

The following diagrams illustrate the logic for solvent selection and the purification workflow.

Figure 1: Purification Strategy Decision Tree

Caption: Decision logic for selecting the appropriate stationary phase and solvent modifiers based on TLC behavior.

Figure 2: Column Setup & Elution Workflow

Caption: Step-by-step workflow for the physical column chromatography process.

Key Physical Data & Reference Tables

Table 1: Estimated Rf Values (Silica Gel)

Note: Values are approximate and depend on humidity and silica activity.

| Solvent System | Target Product (Rf) | Impurity: Starting Material (Rf) | Impurity: 2-Hydroxy (Rf) |

| 10% EtOAc / Hexane | 0.35 | 0.45 (if non-nitro) | 0.05 |

| 20% EtOAc / Hexane | 0.60 | 0.70 | 0.15 |

| 100% DCM | 0.40 | 0.50 | 0.10 |

| Toluene | 0.30 | 0.40 | 0.00 |

Table 2: Solvents & Safety

| Solvent | Role | Safety Hazard | Handling Note |

| Hexanes | Non-polar eluent | Flammable, Neurotoxic | Use in fume hood. |

| Ethyl Acetate | Polar eluent | Flammable, Irritant | Standard organic handling. |

| Dichloromethane | Loading solvent | Volatile, Carcinogen | Avoid wet loading if possible (causes band broadening). |

| Triethylamine | Modifier | Corrosive, Stench | Use only if streaking occurs (max 1%). |

References

-

PubChem. (2025).[4][5] 2-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

Disclaimer: This guide is intended for qualified scientific personnel. Always consult the specific Safety Data Sheet (SDS) for 2-Chloro-5-isopropoxy-3-nitropyridine before handling.

Sources

- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chromtech.com [chromtech.com]

- 4. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Regioselectivity in 5-Isopropoxy-3-Nitropyridine Substitution

Here is the technical support guide for controlling regioselectivity in 5-isopropoxy-3-nitropyridine substitution.

Status: Active | Topic: Regiocontrol & Troubleshooting | Audience: Medicinal Chemists, Process Chemists

Executive Summary

The 5-isopropoxy-3-nitropyridine scaffold presents a classic "push-pull" electronic conflict. The 3-nitro group (Strong EWG) and 5-isopropoxy group (Moderate EDG) create distinct zones of reactivity. Controlling regioselectivity depends entirely on the reaction mechanism employed: Nucleophilic Aromatic Substitution (